Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Description
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. This structure is characterized by a methyl ester group at position 6, a chlorine substituent at position 4, and a methyl group at position 7 (Figure 1). Pyrrolo[2,3-d]pyrimidines are widely studied due to their pharmaceutical relevance, particularly as kinase inhibitors, antitumor agents, and antimicrobial compounds .
Properties
IUPAC Name |
methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNGJFYCSWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common method includes the reaction of a suitable pyrrole derivative with a chloro-substituted pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the pyrimidine ring to form different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, which can be further modified for specific applications.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 215.63 g/mol
- CAS Number : 72213405
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but poorly soluble in water.
Pharmaceutical Intermediate
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors. These inhibitors are crucial in treating various diseases, including cancer, by targeting specific kinases involved in cellular signaling pathways. The compound's structure allows for modifications that enhance selectivity and potency against specific targets.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. A study highlighted the synthesis of several analogs that demonstrated significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives were found to inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against cancer .
Antiviral Properties
In addition to its anticancer applications, this compound has been explored for its antiviral activity. Some derivatives have shown efficacy against viral infections, suggesting that they may serve as a basis for developing new antiviral medications. The mechanism of action often involves interference with viral replication processes or modulation of host cell responses .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, which could translate into therapeutic applications for conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Synthesis of Kinase Inhibitors
A recent study focused on synthesizing a series of methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives aimed at developing selective kinase inhibitors. The researchers utilized various synthetic methodologies including Suzuki coupling and nucleophilic substitution reactions to modify the core structure. The resulting compounds were evaluated for their inhibitory activity against specific kinases involved in cancer pathways, demonstrating promising results with several compounds showing IC50 values below 100 nM .
Case Study 2: Antiviral Screening
Another study investigated the antiviral potential of methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives against influenza viruses. The researchers conducted in vitro assays to assess the effectiveness of these compounds in inhibiting viral replication. Several derivatives exhibited significant antiviral activity with low cytotoxicity profiles, indicating their potential as lead compounds for further development into antiviral drugs .
Mechanism of Action
The mechanism by which Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in disease progression.
Molecular Targets and Pathways:
Kinase Inhibition: Targets specific kinases involved in cell growth and proliferation.
Apoptosis Induction: May induce programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[2,3-d]Pyrimidine Derivatives
The following analysis compares methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Functional Group Variations
Key Observations :
- Position 6 : The methyl ester in the target compound may offer better synthetic versatility compared to carboxamide (e.g., in ) or hydroxy-ester derivatives ().
- Position 7 : Methyl substituents (target compound) vs. cyclopentyl () or ethyl groups () modulate steric bulk and pharmacokinetic properties.
- Position 2/4 : Chlorine at position 4 (target compound) contrasts with 2-chloro derivatives (), which are often intermediates for further functionalization via cross-coupling reactions .
Key Observations :
- The target compound lacks direct biological data but shares structural motifs with EGFR inhibitors (e.g., trisubstituted derivatives in ) and clinical candidates like LY231514 .
- Chlorine at position 4 (target compound) is conserved in many active analogs, suggesting its role in binding interactions.
Key Observations :
- Chlorine and methyl groups are typically introduced early in synthesis, while ester/carboxamide groups are added via nucleophilic substitution or coupling .
Biological Activity
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate, also known as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.6 g/mol
- CAS Number : 7781-10-4
The compound's structure includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities. The presence of chlorine and methyl groups contributes to its unique reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| HeLa | 59 | Cell cycle arrest |
| MDA-MB-231 | 50 | Inhibition of tyrosine kinases |
| A549 | 45 | Upregulation of pro-apoptotic proteins |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrates significant potency, particularly against HepG2 liver cancer cells.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed following treatment.
- Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
- Tyrosine Kinase Inhibition : It exhibits inhibitory effects on various tyrosine kinases involved in cancer cell signaling pathways, which are crucial for tumor growth and survival.
Case Studies
A notable study published in Medicinal Chemistry evaluated the efficacy of several pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The study found that compounds with similar structures demonstrated a range of IC₅₀ values against different cancer types, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions. A common route starts with lithiation of 4-chloro-6-methoxypyrimidine derivatives using lithium diisopropylamide (LDA) in THF at –78 °C, followed by iodination to introduce a halogen at the 5-position. Subsequent substitution with amines (e.g., methylamine) in refluxing THF yields intermediates, which undergo copper-catalyzed cyclization with propanedinitrile (malononitrile) in dimethyl sulfoxide (DMSO) at 100 °C to form the pyrrolo[2,3-d]pyrimidine core. Methyl esterification and purification via recrystallization (e.g., acetonitrile) complete the process .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl and carboxylate groups).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and absolute configuration, with refinement using programs like SHELXL .
Q. How is the compound purified post-synthesis?
- Methodology : Recrystallization from polar aprotic solvents (e.g., acetonitrile or methanol) is standard. For example, after cyclization, the product is filtered, washed with water, and recrystallized to remove unreacted starting materials or byproducts .
Advanced Research Questions
Q. How can reaction conditions for copper-catalyzed cyclization be optimized?
- Methodology : Key parameters include:
- Catalyst loading : 5–10 mol% CuI for efficient coupling.
- Temperature : Maintain 100°C in DMSO to ensure reaction completion.
- Base : Excess K₂CO₃ facilitates deprotonation and accelerates cyclization.
- Solvent : DMSO’s high polarity stabilizes intermediates. Monitor progress via TLC and optimize reaction time (typically 12–24 hrs) .
Q. How are hydrogen-bonding patterns analyzed to predict crystal packing?
- Methodology : X-ray diffraction data is analyzed using graph set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., N–H···O or O–H···N). Programs like SHELXPRO map intermolecular interactions, which influence solubility and stability. For example, the title compound’s monoclinic P21/c space group (a = 9.851 Å, β = 111.2°) reveals dimeric hydrogen-bonded motifs .
Q. How do tautomeric forms complicate NMR interpretation, and how are they resolved?
- Methodology : Tautomerism in the pyrrolo[2,3-d]pyrimidine core (e.g., NH ↔ N–CH₃ shifts) can split signals. Use:
- Variable-temperature NMR : Identifies coalescence points (e.g., 25–80°C) to distinguish tautomers.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and correlate with experimental data .
Q. What strategies address contradictions in crystallographic refinement (e.g., disorder or twinning)?
- Methodology :
- SHELXL refinement : Apply TWIN and BASF commands for twinned data.
- Disorder modeling : Split occupancy for overlapping atoms (e.g., methyl groups).
- Validation tools : Check R1/wR2 residuals and ADDSYM in PLATON to detect missed symmetry .
Q. How is kinase inhibitory activity evaluated, and what structural features enhance potency?
- Methodology :
- Biochemical assays : Measure IC50 against kinases (e.g., EGFR, CDK2) using fluorescence polarization or radiometric assays.
- SAR (Structure-Activity Relationship) : The 4-chloro group enhances electrophilicity for covalent binding, while the 7-methyl group reduces metabolic degradation. Modifications at the 6-carboxylate (e.g., ester → amide) improve cell permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
